(+)-Medicarpin

Catalog No.
S588398
CAS No.
33983-39-0
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Medicarpin

CAS Number

33983-39-0

Product Name

(+)-Medicarpin

IUPAC Name

(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m1/s1

InChI Key

NSRJSISNDPOJOP-CZUORRHYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O

(+)-Medicarpin is a naturally occurring compound classified as a pterocarpan, which is a type of isoflavonoid. It is primarily found in legumes, particularly in the genus Medicago, where it functions as a phytoalexin, providing defense against pathogens. The compound has the molecular formula C16H14O4C_{16}H_{14}O_4 and features a complex bicyclic structure that contributes to its biological activity and chemical properties .

  • Research suggests that (+)-Medicarpin acts through various mechanisms:
    • Antiproliferation: It may inhibit the growth and proliferation of cancer cells, potentially beneficial in cancer treatment [].
    • NF-kB Inhibition: It might suppress the NF-kB signaling pathway, involved in inflammation and cancer progression [].
    • Estrogen Receptor Interaction: (+)-Medicarpin interacts with estrogen receptor beta, potentially promoting bone formation [].
    • Antioxidant Activity: It may possess antioxidant properties, contributing to its potential health benefits [].
  • There's limited information on the specific toxicity or hazards associated with (+)-Medicarpin.
  • As with any compound, caution and proper handling are recommended during research or experimentation.

Biological Activity:

(+)-Medicarpin, like its counterpart (-)-medicarpin, exhibits various biological activities with potential therapeutic applications. Research suggests its involvement in:

  • Anti-cancer properties: Studies indicate (+)-medicarpin may induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells, including bladder cancer and glioblastoma [, ].

The chemistry of (+)-medicarpin involves several key reactions, including:

  • Demethylation: Removal of methyl groups from the molecule, which can affect its biological activity.
  • Hydroxylation: Introduction of hydroxyl groups, enhancing solubility and reactivity.
  • Glucuronidation and Sulfation: These conjugation reactions increase the compound's excretion rate and reduce toxicity.
  • Methylation: Addition of methyl groups can modify the compound's pharmacological properties .

These reactions are crucial for the metabolic processing of (+)-medicarpin in biological systems.

(+)-Medicarpin exhibits a range of biological activities:

  • Antimicrobial Properties: It has shown effectiveness against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects: Research indicates that it can modulate inflammatory responses, potentially benefiting conditions like arthritis by affecting cytokine production .
  • Osteogenic Activity: (+)-Medicarpin promotes osteoblast differentiation, suggesting its potential use in bone health and treatment of osteoporosis .
  • Anticancer Activity: Studies have demonstrated that it can induce apoptosis in cancer cells, overcoming multidrug resistance in leukemia cells .

The synthesis of (+)-medicarpin can be achieved through various methods:

  • Chemical Synthesis: Traditional methods involve multi-step synthesis with low yields due to complex reaction conditions .
  • Biotechnological Approaches: Recent advancements include heterologous biosynthesis using engineered microorganisms like Saccharomyces cerevisiae, which allows for higher yields and more sustainable production methods .

(+)-Medicarpin has several applications across various fields:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Agriculture: Used as a natural pesticide due to its effectiveness against plant pathogens.
  • Nutraceuticals: Its health benefits position it as an ingredient in dietary supplements aimed at improving bone health and reducing inflammation.

Studies have explored the interactions of (+)-medicarpin with various biological targets:

  • It activates signaling pathways such as Protein Kinase A and AMP-activated protein kinase (AMPK), which are crucial for metabolic regulation and energy homeostasis .
  • Interaction with immune cells suggests potential roles in modulating immune responses during inflammatory conditions .

Several compounds share structural or functional similarities with (+)-medicarpin. Here are some notable examples:

Compound NameStructure TypeUnique Features
(-)-MedicarpinPterocarpanEnantiomer of (+)-medicarpin; different biological effects.
FormononetinIsoflavonoidPrecursor to medicarpin; involved in similar biosynthetic pathways.
DaidzeinIsoflavonoidExhibits estrogen-like activity; differs in biological effects compared to medicarpin.
GenisteinIsoflavonoidKnown for its anticancer properties; structurally similar but distinct functions.

Each of these compounds has unique properties that differentiate them from (+)-medicarpin, making them valuable for specific applications in research and industry.

XLogP3

2.6

Wikipedia

(+)-medicarpin

Dates

Modify: 2023-08-15

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